

Vernolide: A Technical Guide on its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: Vernolide

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This document provides a comprehensive overview of the sesquiterpene lactone, **Vernolide**. It details its core physical and chemical characteristics, explores its biological activities through various signaling pathways, and outlines key experimental protocols for its extraction and evaluation.

Core Physical and Chemical Properties

Vernolide is a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Vernonia genus.[1] It is recognized for its significant biological activities, which are largely attributed to its unique chemical structure, particularly the α -methylene- γ -lactone group.[1]

General Properties

The fundamental physical and chemical properties of **Vernolide** are summarized below. This data is essential for its handling, characterization, and formulation in research and development settings.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₂ O ₇	[2][3]
Molecular Weight	362.4 g/mol	[2]
IUPAC Name	[(1R,3S,4R,8R,9Z,13R,15R)-1 5-hydroxy-5-methylidene-6- oxo-7,14,16- trioxatetracyclo[8.4.3.0 ^{1,13} .0 ^{4,8}] heptadec-9-en-3-yl] 2- methylprop-2-enoate	[2]
CAS Number	27428-86-0	[2][3]
Appearance	White needle crystals	[4]
Melting Point	176-177 °C	[4]
Boiling Point	Not reported	[5]

Note: **Vernolide** is often studied alongside related compounds from the same plant sources, such as **Vernolide-A** (Molecular Formula: C₂₁H₂₈O₇).^[6] It is critical to distinguish between these analogs in experimental design and data interpretation.

Spectral Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of **Vernolide**. The following table summarizes key spectral data reported in the literature.

Technique	Key Data Points	Source(s)
Mass Spectrometry (MS)	Electron Impact-Mass Spectrum (EI-MS) shows a molecular ion peak at m/z 385 $[M+Na]^+$, consistent with the molecular formula $C_{19}H_{22}O_7$.	[4]
Infrared (IR) Spectroscopy	Strong absorptions around 1100 cm^{-1} are characteristic of C-O stretching. A peak at 1770 cm^{-1} corresponds to the C=O of the γ -lactone. Additional peaks indicate C=C functional groups.	[7][8]
Nuclear Magnetic Resonance (NMR)	1H and ^{13}C NMR spectral data have been fully assigned and are in agreement with published values. The data confirms the characteristic features of the sesquiterpene lactone structure.	[4][9][10]

Biological Activity and Signaling Pathways

Vernolide exhibits a range of biological activities, with its anticancer properties being the most extensively studied.[11] Its mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and death.

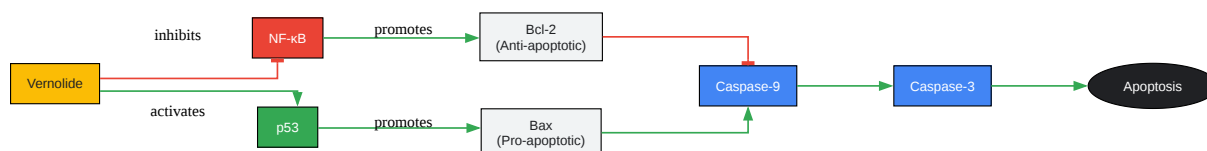
Anticancer Activity

Vernolide induces apoptosis (programmed cell death) in various cancer cell lines, including B16F-10 melanoma cells.[12][13] This activity is mediated through its influence on both pro-apoptotic and anti-apoptotic signaling cascades.

The primary mechanism involves:

- **Suppression of NF- κ B Signaling:** **Vernolide** inhibits the activation and nuclear translocation of Nuclear Factor- κ B (NF- κ B).[12] NF- κ B is a transcription factor that promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2.
- **Activation of p53:** It upregulates the tumor suppressor protein p53.[12]
- **Modulation of Apoptotic Regulators:** By inhibiting NF- κ B, **Vernolide** downregulates the expression of the anti-apoptotic protein Bcl-2.[12] Concurrently, it upregulates the pro-apoptotic protein Bax.[12]
- **Activation of Caspases:** The shift in the Bcl-2/Bax ratio leads to the activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3, which ultimately leads to apoptosis.[1][12]

This pathway highlights **Vernolide**'s potential as a template for developing targeted anticancer therapies.



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Fig. 1: **Vernolide**'s apoptotic signaling pathway in cancer cells.

Antimicrobial and Antioxidant Activity

Vernolide has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria.[14] It also shows antifungal properties against several species, including *Aspergillus flavus* and *Penicillium notatum*. [14] Furthermore, **Vernolide** possesses antioxidant capabilities, as demonstrated in DPPH scavenging and reducing power assays, which contribute to its overall therapeutic potential.[11][15]

Experimental Protocols

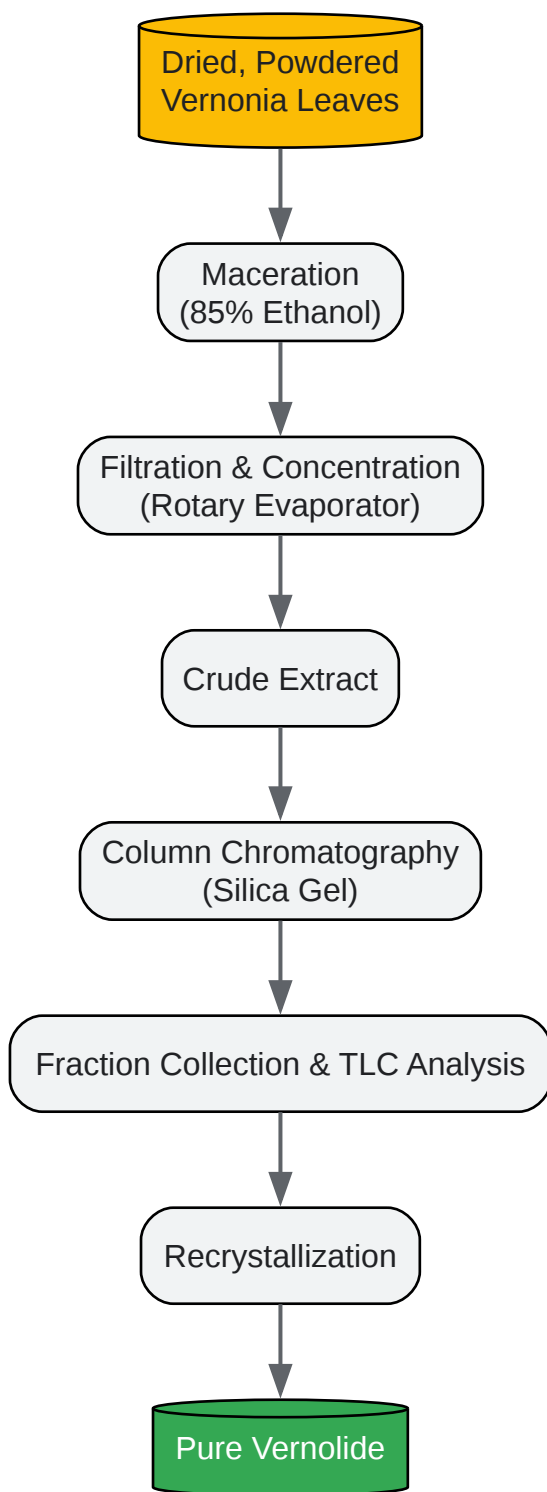
The following sections provide detailed methodologies for the extraction and biological evaluation of **Vernolide**, synthesized from protocols described in the scientific literature.

Extraction and Isolation of Vernolide

Vernolide is typically extracted from the leaves of *Vernonia amygdalina* or related species. The process involves solvent extraction followed by chromatographic purification.[\[8\]](#)[\[16\]](#)[\[17\]](#)

Methodology:

- Preparation: Air-dry fresh leaves of *Vernonia amygdalina* at room temperature and grind them into a fine powder.
- Maceration: Soak the powdered leaf material in 85% ethanol (e.g., 100 g of powder in 1 L of ethanol) at room temperature for a minimum of 24-48 hours with occasional agitation.[\[8\]](#)[\[16\]](#)
- Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Concentrate the resulting filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.[\[16\]](#)
- Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential liquid-liquid extraction with solvents of increasing polarity, such as hexane, chloroform, and n-butanol, to fractionate the components.[\[8\]](#)[\[17\]](#)
- Column Chromatography: Subject the most active fraction (typically the chloroform or n-butanol fraction) to column chromatography over silica gel.[\[8\]](#)[\[16\]](#)
- Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or a chloroform/methanol mixture.[\[16\]](#)
- Fraction Collection and Analysis: Collect the eluate in fractions and monitor them using Thin-Layer Chromatography (TLC). Combine fractions containing the pure compound.
- Purification: Evaporate the solvent from the combined fractions to yield isolated **Vernolide**. Further purification can be achieved through recrystallization to obtain pure crystals.[\[8\]](#)



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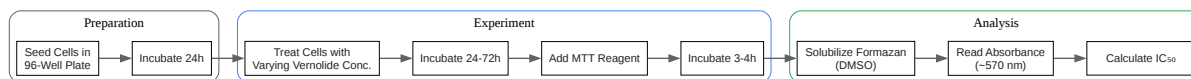
Fig. 2: General workflow for the extraction and isolation of **Vernolide**.

Cell Viability and Cytotoxicity Assay

To evaluate the anticancer effects of **Vernolide**, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to measure cellular metabolic activity as an indicator of cell viability.

Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [\[8\]](#)[\[18\]](#)
- **Treatment:** Prepare stock solutions of **Vernolide** in a suitable solvent like DMSO and dilute to final concentrations in the cell culture medium. Treat the cells with a range of **Vernolide** concentrations (e.g., 1 µg/mL to 100 µg/mL). Include untreated cells as a negative control and vehicle-treated (solvent only) cells as a positive control.[\[8\]](#)
- **Incubation:** Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- **Solubilization:** Add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of **Vernolide** that inhibits 50% of cell growth).



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Fig. 3: Workflow for a standard MTT cytotoxicity assay.

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